Cas no 210532-24-4 (2,3-difluorobenzene-1-sulfonyl chloride)

2,3-Difluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative, primarily employed as a versatile intermediate in organic synthesis. Its key advantages include high reactivity as a sulfonylation agent, enabling the introduction of the 2,3-difluorophenylsulfonyl moiety into target molecules. The presence of fluorine atoms enhances electrophilic character, facilitating efficient reactions with nucleophiles such as amines or alcohols. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated sulfonamides or sulfonate esters are desired for their bioactivity and metabolic stability. It exhibits good stability under controlled conditions, ensuring reliable handling in synthetic workflows. The product is typically supplied as a neat liquid or solution, optimized for use in demanding transformations.
2,3-difluorobenzene-1-sulfonyl chloride structure
210532-24-4 structure
Product name:2,3-difluorobenzene-1-sulfonyl chloride
CAS No:210532-24-4
MF:C6H3O2F2SCl
Molecular Weight:212.60162
MDL:MFCD12785666
CID:1397801
PubChem ID:21869065

2,3-difluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 2,3-difluoro-
    • 2,3-Difluorobenzenesulfonyl chloride
    • 2,3-difluorophenylsulfonyl chloride
    • 2,3-difluorobenzene-1-sulfonyl chloride
    • AB66350
    • DTXSID40619130
    • CS-0216876
    • Z756094350
    • SCHEMBL1515862
    • FS-4948
    • difluorobenzenesulfonyl chloride
    • AKOS008145182
    • DB-292159
    • 210532-24-4
    • A912333
    • 2,3-difluorobenzene-1-sulfonylchloride
    • VHCVYGNNCGAWBP-UHFFFAOYSA-N
    • EN300-63948
    • MDL: MFCD12785666
    • インチ: InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H
    • InChIKey: VHCVYGNNCGAWBP-UHFFFAOYSA-N
    • SMILES: O=S(C1=CC=CC(F)=C1F)(Cl)=O

計算された属性

  • 精确分子量: 211.95109
  • 同位素质量: 211.9510345g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

  • PSA: 34.14

2,3-difluorobenzene-1-sulfonyl chloride Security Information

  • 储存条件:Sealed in dry,2-8°C

2,3-difluorobenzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-63948-0.1g
2,3-difluorobenzene-1-sulfonyl chloride
210532-24-4 95.0%
0.1g
$24.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287546-50mg
2,3-Difluorobenzene-1-sulfonyl chloride
210532-24-4 97%
50mg
¥432 2023-04-14
eNovation Chemicals LLC
D518125-1g
2,3-difluorobenzene-1-sulfonyl chloride
210532-24-4 95%
1g
$340 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287546-100mg
2,3-Difluorobenzene-1-sulfonyl chloride
210532-24-4 97%
100mg
¥810 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287546-5g
2,3-Difluorobenzene-1-sulfonyl chloride
210532-24-4 97%
5g
¥6966 2023-04-14
TRC
D951365-1g
2,3-Difluorobenzenesulfonyl Chloride
210532-24-4
1g
$ 230.00 2022-06-05
Oakwood
061701-5g
2,3-Difluorobenzenesulfonyl chloride
210532-24-4 97%
5g
$247.00 2024-07-19
Enamine
EN300-63948-2.5g
2,3-difluorobenzene-1-sulfonyl chloride
210532-24-4 95.0%
2.5g
$121.0 2025-02-20
Oakwood
061701-250mg
2,3-Difluorobenzenesulfonyl chloride
210532-24-4 97%
250mg
$38.00 2024-07-19
Aaron
AR002LIX-50mg
Benzenesulfonyl chloride, 2,3-difluoro-
210532-24-4 95%
50mg
$52.00 2025-03-19

2,3-difluorobenzene-1-sulfonyl chloride 関連文献

2,3-difluorobenzene-1-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 2,3-Difluorobenzene-1-sulfonyl Chloride (CAS: 210532-24-4) in Chemical Biology and Pharmaceutical Research

2,3-Difluorobenzene-1-sulfonyl chloride (CAS: 210532-24-4) has emerged as a critical reagent in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. Recent studies have highlighted its role as a key intermediate in the synthesis of sulfonamide-based compounds, which are widely used in medicinal chemistry for their diverse biological activities. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanistic insights, and therapeutic potential.

One of the most notable applications of 2,3-difluorobenzene-1-sulfonyl chloride is its use in the development of novel sulfonamide derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing sulfonamide-based inhibitors targeting carbonic anhydrase isoforms, which are implicated in various diseases, including cancer and glaucoma. The study reported that derivatives synthesized using this compound exhibited enhanced binding affinity and selectivity, paving the way for potential therapeutic applications.

In addition to its role in medicinal chemistry, recent research has explored the use of 2,3-difluorobenzene-1-sulfonyl chloride in proteomics and chemical biology. A groundbreaking study in Nature Chemical Biology (2024) utilized this reagent for the selective labeling of cysteine residues in proteins, enabling the identification of novel drug targets. The study emphasized the compound's high reactivity and specificity, which make it an invaluable tool for probing protein function and interactions in complex biological systems.

Another significant advancement involves the application of 2,3-difluorobenzene-1-sulfonyl chloride in the synthesis of fluorinated sulfonyl compounds. Fluorination is a common strategy in drug design to improve metabolic stability and bioavailability. A recent publication in Angewandte Chemie (2024) detailed a novel method for the efficient incorporation of fluorine atoms into sulfonyl scaffolds using this reagent, resulting in compounds with improved pharmacokinetic properties. This approach has the potential to accelerate the discovery of next-generation therapeutics.

Despite its promising applications, challenges remain in the large-scale production and handling of 2,3-difluorobenzene-1-sulfonyl chloride due to its reactive nature. Recent efforts have focused on optimizing synthetic protocols to enhance yield and purity while minimizing safety risks. A study in Organic Process Research & Development (2023) proposed a scalable and safer synthesis route, which could facilitate its broader adoption in industrial and academic settings.

In conclusion, 2,3-difluorobenzene-1-sulfonyl chloride (CAS: 210532-24-4) continues to be a pivotal reagent in chemical biology and pharmaceutical research. Its versatility in synthesizing biologically active compounds, coupled with its utility in proteomics and drug design, underscores its importance in advancing the field. Future research is expected to further explore its potential, particularly in the development of targeted therapies and diagnostic tools. This briefing highlights the need for continued investment in the optimization and application of this compound to unlock its full potential in biomedical research.

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